Anisole, p-1-cyclohexen-1-yl-
Overview
Description
Anisole, p-1-cyclohexen-1-yl- is an organic compound with the molecular formula C13H16O. It is a derivative of anisole, where the methoxy group is attached to a benzene ring that is further substituted with a cyclohexenyl group. This compound is known for its presence in essential oils and its applications in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisole, p-1-cyclohexen-1-yl- can be synthesized through several methods. One common approach involves the reaction of anisole with cyclohexene in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the cyclohexenyl group on the benzene ring .
Industrial Production Methods: Industrial production of anisole, p-1-cyclohexen-1-yl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Anisole, p-1-cyclohexen-1-yl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the ring towards electrophilic substitution reactions, making it more reactive than benzene itself.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is typically employed.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of anisole, p-1-cyclohexen-1-yl-.
Oxidation: Products include cyclohexenone or cyclohexanone derivatives.
Reduction: Products include cyclohexyl-substituted anisole derivatives.
Scientific Research Applications
Anisole, p-1-cyclohexen-1-yl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of anisole, p-1-cyclohexen-1-yl- involves its interaction with various molecular targets. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Anisole is the parent compound with a methoxy group attached to a benzene ring.
Cyclohexylbenzene: This compound has a cyclohexyl group attached to a benzene ring but lacks the methoxy group. It exhibits different reactivity and applications compared to anisole, p-1-cyclohexen-1-yl-.
Methoxycyclohexane: This compound has a methoxy group attached to a cyclohexane ring. It is structurally different from anisole, p-1-cyclohexen-1-yl- and has distinct chemical properties and uses.
Uniqueness: Anisole, p-1-cyclohexen-1-yl- is unique due to the presence of both a methoxy group and a cyclohexenyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(cyclohexen-1-yl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h5,7-10H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCOLCOFGGALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291680 | |
Record name | 1-(cyclohex-1-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20758-60-5 | |
Record name | Anisole, p-1-cyclohexen-1-yl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(cyclohex-1-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)-1-CYCLOHEXENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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